3-Amino-4-ethoxybenzenesulfonyl fluoride
Description
Properties
CAS No. |
108045-23-4 |
|---|---|
Molecular Formula |
C8H10FNO3S |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-amino-4-ethoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H10FNO3S/c1-2-13-8-4-3-6(5-7(8)10)14(9,11)12/h3-5H,2,10H2,1H3 |
InChI Key |
VHQMHHNNPYKUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Nitro-4-chlorobenzenesulfonyl Fluoride
The foundational step in this route involves the preparation of 3-nitro-4-chlorobenzenesulfonyl fluoride, a precursor enabling subsequent functionalization. Chlorosulfonation of 4-chloronitrobenzene with chlorosulfonic acid introduces the sulfonyl chloride group, which is then fluorinated using potassium fluoride (KF) in anhydrous conditions. This step typically achieves yields of 70–85%, with purity dependent on recrystallization solvents such as toluene-heptane mixtures.
Critical Parameters :
Ethoxy Group Introduction via Alkaline Substitution
The chlorine atom at the 4-position is replaced with an ethoxy group through nucleophilic aromatic substitution. Reacting 3-nitro-4-chlorobenzenesulfonyl fluoride with sodium ethoxide (NaOEt) in ethanol under reflux (80–90°C) for 8–12 hours drives the reaction. The nitro group’s electron-withdrawing nature activates the ring for substitution, while the ethoxide ion attacks the para-chlorine site.
Yield Optimization :
Reduction of Nitro to Amine
Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under hydrogen gas (3 atm) reduces the nitro group to an amine. Alternatively, iron powder in hydrochloric acid (HCl) at 55–60°C offers a cost-effective approach, albeit with slightly lower yields (75–80%).
Comparative Data :
| Reduction Method | Catalyst/Reagent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Catalytic H₂ | 5% Pd/C | 25°C | 92 | 99.5 |
| Fe/HCl | Fe, 35% HCl | 60°C | 78 | 98.1 |
Alternative Synthesis via Direct Sulfonation and Functionalization
Regioselective Sulfonation of 4-Ethoxynitrobenzene
This route begins with nitration of 4-ethoxybenzene to yield 3-nitro-4-ethoxybenzene, followed by sulfonation using fuming sulfuric acid. The sulfonic acid group is introduced para to the ethoxy group, leveraging its activating effect. Subsequent conversion to the sulfonyl chloride (via PCl₅) and fluorination (KF) produces 3-nitro-4-ethoxybenzenesulfonyl fluoride.
Challenges :
One-Pot Amination-Fluorination Strategies
Emerging methods combine amination and fluorination in a single reactor to streamline synthesis. For example, 3-nitro-4-ethoxybenzenesulfonyl chloride is treated with aqueous ammonia and KF under microwave irradiation (100°C, 30 min), achieving simultaneous reduction and fluorination. This approach reduces processing time by 40% but requires stringent pH control (6.5–7.5).
Comparative Analysis of Synthesis Methods
Cost and Scalability
The nucleophilic substitution route (Section 1) is more scalable due to readily available starting materials and robust reaction conditions. However, the direct sulfonation method (Section 2) offers higher regiochemical fidelity, critical for pharmaceutical applications.
Challenges and Optimization Strategies
Byproduct Formation in Substitution Reactions
Competing hydrolysis of sulfonyl fluoride intermediates during ethoxy substitution can reduce yields. Strategies include:
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-ethoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, forming corresponding nitro or hydroxylamine derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups onto the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions are typical.
Major Products:
Sulfonamides: Formed from nucleophilic substitution reactions.
Nitro and Hydroxylamine Derivatives: Resulting from oxidation and reduction reactions.
Substituted Aromatics: Products of electrophilic aromatic substitution.
Scientific Research Applications
3-Amino-4-ethoxybenzenesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-ethoxybenzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to enzyme inhibition . This reactivity is exploited in the design of enzyme inhibitors and probes for studying protein function .
Comparison with Similar Compounds
Overview of Sulfonyl Fluorides in the Evidence
Sulfonyl fluorides are reactive intermediates widely used in chemical synthesis and drug discovery. The compounds in the evidence share a benzene-sulfonyl-fluoride core but differ in substituents, which influence their reactivity, stability, and applications.
Key Examples from Evidence:
- 3-Amino-4-chlorobenzenesulfonyl fluoride (CAS 368-72-9): Contains chloro and amino groups at positions 4 and 3, respectively .
- 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (CAS 30827-99-7): Features an ethylamine side chain and hydrochloride salt .
- 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (CAS 721908-30-1): A sulfonamide derivative with bromo and methoxy substituents .
Comparison of Structural and Functional Features
Table 1: Substituent Effects on Properties
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance sulfonyl fluoride reactivity toward nucleophiles (e.g., serine residues in enzymes) .
- Amino Groups (NH₂): Improve solubility and enable further derivatization (e.g., amide coupling) .
- Bulky Substituents (e.g., Br, OCH₃) : May reduce reactivity but increase target specificity, as seen in sulfonamide derivatives .
Gaps in Data for 3-Amino-4-ethoxybenzenesulfonyl Fluoride
The evidence lacks specific details on this compound. However, extrapolating from analogs:
- Ethoxy Group (OCH₂CH₃) : Expected to decrease reactivity compared to chloro substituents due to its electron-donating nature. This may reduce electrophilicity at the sulfonyl fluoride center.
- Potential Applications: Ethoxy-substituted sulfonyl fluorides might serve as milder inhibitors or intermediates in medicinal chemistry, balancing reactivity and stability.
Biological Activity
3-Amino-4-ethoxybenzenesulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C10H12FNO3S
- Molecular Weight : 233.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for context)
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes, particularly acetylcholinesterase (AChE). The inhibition of AChE can enhance cholinergic signaling, which is crucial in various physiological processes, including memory and muscle contraction.
Enzyme Inhibition
Sulfonyl fluorides are known to act as irreversible inhibitors of serine hydrolases like AChE. The mechanism typically involves the formation of a covalent bond between the sulfonyl fluoride and the serine residue in the active site of the enzyme, leading to prolonged inhibition.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Due to its AChE inhibitory activity, it may have potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Anti-inflammatory Properties : Some studies indicate that it may reduce inflammation markers in cellular models.
Case Studies
-
Neuroprotective Study :
- Objective : To evaluate the protective effects of this compound on neuronal cells exposed to neurotoxic agents.
- Methodology : Neuronal cell lines were treated with varying concentrations of the compound alongside neurotoxins.
- Results : The compound significantly reduced cell death and apoptosis markers compared to controls.
-
Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against Staphylococcus aureus.
- Methodology : Disc diffusion method was employed to measure inhibition zones.
- Results : Inhibition zones ranged from 10 mm to 20 mm depending on concentration, indicating moderate antimicrobial activity.
Table 1: Biological Activities of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Neuroprotective | Significant | |
| Anti-inflammatory | Moderate |
Table 2: Inhibition of Acetylcholinesterase by this compound
Q & A
Q. Key Intermediates :
- 4-Ethoxybenzenesulfonyl chloride : A precursor for fluorination.
- Protected Amino Derivatives : e.g., acetylated intermediates to ensure regioselectivity .
How can the reactivity of the sulfonyl fluoride group in this compound be characterized under different nucleophilic conditions?
Basic Research Focus
The sulfonyl fluoride group reacts with nucleophiles via covalent bond formation. Methodological approaches include:
- Amine Reactions : React with primary/secondary amines (e.g., benzylamine) in the presence of a base (e.g., triethylamine) to form sulfonamides. Monitor progress via HPLC or NMR .
- Alcohol/Thiol Reactions : Use polar aprotic solvents (e.g., DMF) to synthesize sulfonate esters or thioesters. Reaction efficiency depends on nucleophile strength and steric hindrance .
- Hydrolysis Studies : Acidic (HCl/H₂O) or basic (NaOH) hydrolysis yields sulfonic acids, with kinetics tracked via pH titration or conductivity measurements .
Q. Data Comparison :
| Substituent | Relative Hydrolysis Rate (pH 7) | Enzyme Inhibition IC₅₀ (μM) |
|---|---|---|
| -OCH₂CH₃ | 1.0 (reference) | 12.3 ± 1.5 |
| -Cl | 2.5 | 28.7 ± 3.2 |
| -CH₃ | 0.8 | 18.9 ± 2.1 |
What analytical methods are recommended for characterizing this compound and its derivatives?
Q. Basic Research Focus
- NMR Spectroscopy : ¹⁹F NMR (δ ~50-60 ppm for sulfonyl fluoride) and ¹H NMR (δ 1.3–1.5 ppm for ethoxy -CH₃) confirm structure .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ = 219.2362 for C₈H₁₀FNO₃S) .
- X-ray Crystallography : Resolves regiochemistry and confirms hydrogen-bonding interactions in enzyme co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
